2-Isocyano-5-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3F3N2 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
2-isocyano-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2/c1-11-6-3-2-5(4-12-6)7(8,9)10/h2-4H |
InChI Key |
FNVXZPJCJRHYHE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=NC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Isocyano 5 Trifluoromethyl Pyridine
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Isocyanides are known to participate in various cycloaddition processes, acting as a one-carbon component.
[4+1] Cycloadditions with Dienes
The [4+1] cycloaddition of isocyanides with dienes typically yields five-membered heterocyclic rings. This reaction is a formal cycloaddition and is often mediated by catalysts. A thorough search of the literature did not yield any specific examples or studies of 2-Isocyano-5-(trifluoromethyl)pyridine undergoing [4+1] cycloaddition with any diene systems. While the reactivity of other isocyanides in this type of reaction is documented, the influence of the trifluoromethyl group and the pyridine (B92270) nitrogen at the 2-position on the isocyano group's reactivity in this context has not been explored.
[2+2] Cycloadditions with Olefins or Alkynes
[2+2] Cycloadditions involving isocyanides are less common than other cycloaddition variants but can be used to form four-membered rings. These reactions are often photochemically or catalytically driven. No published research was found that specifically investigates the [2+2] cycloaddition of this compound with either olefins or alkynes. The electronic nature of the trifluoromethyl group could potentially influence the energy levels of the isocyanide's frontier molecular orbitals, but without experimental data, its effect on the feasibility and outcome of [2+2] cycloadditions remains speculative.
Multi-Component Reactions (MCRs)
Multi-component reactions, in which three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. Isocyanides are cornerstone reactants in some of the most important MCRs.
Ugi Reaction Expansions and Derivatizations
The Ugi four-component reaction (U-4CR) is a prominent MCR that utilizes an isocyanide, an aldehyde (or ketone), an amine, and a carboxylic acid to produce α-acylamino amides. While the Ugi reaction is broadly applicable to a wide range of isocyanides, no studies have been published that specifically employ this compound. Consequently, there are no documented "expansions and derivatizations" of Ugi products derived from this specific isocyanide. The electron-withdrawing nature of the 5-(trifluoromethyl)pyridine substituent would likely modulate the nucleophilicity of the isocyanide carbon, but its precise impact on reaction kinetics and product yields in the Ugi reaction has not been experimentally determined.
Passerini Reaction Implementations
The Passerini three-component reaction (P-3CR) involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. Similar to the Ugi reaction, the Passerini reaction is versatile. However, a comprehensive search of chemical literature and databases yielded no specific implementations or research findings for the Passerini reaction involving this compound. Therefore, no data tables of research findings can be provided for this reaction.
Groebke-Blackburn-Bienaymé (GBB) Reaction Modifications
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent isocyanide-based multicomponent reaction that typically involves the acid-catalyzed condensation of a 2-aminoazine, an aldehyde, and an isonitrile to produce fused imidazo-heterocycles. While the GBB reaction is a well-established method for generating molecular diversity, specific modifications employing this compound as the isocyanide component are not extensively detailed in the reviewed literature.
The general mechanism of the GBB reaction proceeds through the formation of an imine from the aminoazine and aldehyde, which is then protonated. The isocyanide subsequently adds to the iminium ion, followed by an intramolecular cyclization and aromatization to yield the final product. The electronic nature of the isocyanide can influence the reaction rate and yield. The presence of the electron-withdrawing 5-(trifluoromethyl)pyridine moiety in this compound would be expected to decrease the nucleophilicity of the isocyanide carbon, potentially requiring modified or more forcing reaction conditions compared to electron-rich isocyanides. Research into optimizing the GBB reaction for such electron-poor isocyanides could involve the use of stronger Lewis acids or higher temperatures to facilitate the key addition step.
Development of Novel MCR Scaffolds Incorporating the this compound Unit
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. The incorporation of the this compound unit into novel scaffolds via MCRs is an area of interest due to the prevalence of the trifluoromethylpyridine motif in bioactive molecules.
While specific examples detailing the use of this compound in the development of entirely new MCR scaffolds are not prominently featured in the available literature, its potential is significant. Isocyanides are key components in a variety of MCRs beyond the GBB reaction, such as the Ugi and Passerini reactions. Adapting these reactions to accommodate this compound could lead to novel molecular frameworks. For instance, an Ugi four-component reaction involving this isocyanide, an aldehyde, a primary amine, and a carboxylic acid would generate α-acylamino carboxamide derivatives bearing the 5-(trifluoromethyl)pyridin-2-yl moiety. The challenge in these reactions often lies in the reduced reactivity of electron-deficient isocyanides, which may necessitate careful optimization of reaction conditions. The development of such scaffolds provides a direct route to libraries of complex molecules for screening in drug discovery and materials science.
Nucleophilic Additions to the Isocyanide Group
The isocyanide carbon atom in this compound is electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of isocyanide chemistry.
Alcohols and amines can add to the isocyanide group, typically under catalytic conditions, to form formimidates and formamidines, respectively. Although alcohols are generally weak nucleophiles, their addition to isocyanides can be facilitated by acid catalysis, which activates the isocyanide group. Similarly, the reaction with amines, which are more nucleophilic than alcohols, leads to the formation of N,N'-disubstituted formamidines.
While the general principles of these reactions are well-understood, specific studies detailing the reactions of alcohols and amines with this compound are not found in the provided search results. The reactivity would be influenced by the electron-deficient nature of the pyridine ring, which enhances the electrophilicity of the isocyanide carbon, potentially making it more susceptible to nucleophilic attack compared to alkyl or aryl isocyanides.
Palladium-catalyzed carbonylative reactions represent a sophisticated method for incorporating a carbonyl group (CO) into organic molecules. These reactions can involve isocyanides, which can undergo insertion into palladium-acyl or palladium-aryl complexes. For instance, a carbonylative cross-coupling reaction could potentially involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by CO insertion and subsequent reaction with this compound. However, the literature reviewed does not provide specific examples of carbonylative reactions involving this particular isocyanide. Such reactions, if developed, could provide access to novel ketone and amide structures containing the trifluoromethylpyridine scaffold.
Electrophilic Aromatic Substitutions on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. This deactivation is exacerbated by the tendency of the nitrogen to be protonated or coordinate to Lewis acids under typical SEAr conditions, further increasing the ring's electron deficiency.
In the case of this compound, the ring is exceptionally deactivated. It contains not only the deactivating nitrogen atom but also two powerful electron-withdrawing groups: the isocyano group at the 2-position and the trifluoromethyl group at the 5-position. Consequently, electrophilic aromatic substitution on this molecule is expected to be extremely difficult and would require very harsh reaction conditions. If a reaction were to occur, electrophilic attack would be directed to the positions least deactivated, which are the C-3 and C-4 positions. However, no specific examples of successful electrophilic aromatic substitution on this substrate are found in the reviewed literature.
Radical Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group is generally stable and unreactive under many conditions. However, reactions involving the CF₃ group can sometimes be initiated under radical conditions. For example, photochemical or radical-initiated reactions can lead to defluorination or other transformations. The synthesis of trifluoromethylated indoles has been achieved through radical trifluoromethylation of isonitriles using reagents like the Togni reagent, which acts as a CF₃ radical precursor.
This type of reaction involves the addition of an externally generated CF₃ radical to a substrate. Conversely, reactions that involve the existing trifluoromethyl group on this compound as a reactive handle are less common. The C-F bonds are very strong, making radical abstraction of a fluorine atom difficult. While there is extensive research on introducing CF₃ groups into molecules, the literature reviewed does not provide specific examples of radical reactions where the trifluoromethyl group of this compound itself undergoes transformation.
Rearrangement Reactions
The pyridine nucleus, particularly when activated by electron-withdrawing groups, is known to participate in various rearrangement reactions. The Smiles and Truce-Smiles rearrangements are notable examples of intramolecular nucleophilic aromatic substitution (SNAr) reactions that could potentially be applicable to derivatives of this compound.
The Smiles rearrangement involves the intramolecular attack of a nucleophile on an activated aromatic ring, leading to the displacement of a leaving group. wikipedia.org For a pyridine system, the reaction is facilitated by electron-withdrawing substituents that stabilize the Meisenheimer intermediate. researchgate.net A theoretical study on the S-N type Smiles rearrangement on pyridine rings has shown that the reaction is kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net
The Truce-Smiles rearrangement is a variation where the attacking nucleophile is a carbanion. This rearrangement results in the formation of a new carbon-carbon bond. The presence of the strongly electron-withdrawing trifluoromethyl group on the pyridine ring of the title compound would activate the ring towards such nucleophilic attacks.
While no specific examples of Smiles or Truce-Smiles rearrangements involving this compound have been reported, it is conceivable that a suitably functionalized derivative could undergo such a transformation. For instance, a derivative with a tethered nucleophile at the 2-position could potentially rearrange.
A study on the dearomative cyclizative rearrangement of pyridines with isocyanates has demonstrated that various migrating groups, including trifluoromethyl, are well-tolerated in such reactions, leading to the formation of bicyclohydantoins. rsc.orgresearchgate.net This suggests that the trifluoromethyl-substituted pyridine core is amenable to complex rearrangement processes.
Applications in Organic and Organometallic Chemistry
Use as a Versatile Building Block in Complex Molecule Synthesis
The reactivity of the isocyano group, combined with the electronic properties imparted by the trifluoromethyl-substituted pyridine (B92270) ring, allows 2-Isocyano-5-(trifluoromethyl)pyridine to serve as a valuable synthon in the creation of sophisticated molecular architectures.
Isocyanides are well-established as powerful reagents in multicomponent reactions (MCRs), which are chemical reactions where three or more starting materials react to form a single product in a highly atom-economical manner. nih.gov The isocyano group's carbon atom possesses both nucleophilic and electrophilic character, enabling it to participate in the formation of diverse heterocyclic structures. rsc.org
In the context of this compound, its isocyanide functionality can be utilized in classic MCRs such as the Passerini and Ugi reactions. mdpi.com These reactions typically proceed through the formation of a reactive nitrilium intermediate, which is then trapped by a nucleophile. nih.gov When reactants with multiple functional groups are used, this intermediate can be trapped intramolecularly to forge various heterocyclic rings. nih.gov The incorporation of the 5-(trifluoromethyl)pyridine moiety into the final product via this building block is a strategy for introducing fluorine into complex drug-like scaffolds, a common approach to enhance metabolic stability and bioavailability in medicinal chemistry. mdpi.comsemanticscholar.org
Table 1: Key Multicomponent Reactions Involving Isocyanides
| Reaction Name | Typical Reactants | Key Intermediate | Resulting Functional Group |
|---|---|---|---|
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | Nitrilium Ion | α-Acyloxy Amide |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | Nitrilium Ion | α-Acylamino Amide |
This table represents the general mechanism for isocyanide-based multicomponent reactions. Specific studies detailing the use of this compound in these exact transformations to build new heterocyclic systems are not extensively documented in current literature.
While the pyridine core of this compound is already substituted, its application as a building block can extend to the synthesis of more elaborately decorated pyridine systems. Methodologies for creating polysubstituted trifluoromethylpyridines often rely on cyclocondensation reactions using smaller fluorinated synthons or on the functionalization of existing pyridine rings. nih.govnih.gov The isocyanide group can direct or participate in further synthetic transformations, although specific examples detailing the use of this compound to build more complex pyridines are limited.
Ligand Design in Transition Metal Catalysis
The nitrogen atom of the pyridine ring and the carbon atom of the isocyanide group in this compound can both coordinate to metal centers, making it a candidate for ligand design in catalysis.
Isocyanides are classified as soft, neutral L-type ligands that are known to form stable complexes with a wide range of transition metals. wikipedia.org They are electronically similar to carbon monoxide (CO) but are generally considered superior Lewis bases and weaker π-acceptors. wikipedia.org However, the presence of strong electron-withdrawing groups, such as a trifluoromethyl group, can significantly enhance the π-acceptor properties of the isocyanide ligand, making its electronic character more akin to that of CO. wikipedia.org
When this compound acts as a ligand, it can coordinate to a metal center through the isocyanide carbon. The degree of π-backbonding from the metal to the ligand can be inferred from the stretching frequency of the C≡N bond (νC≡N) in infrared (IR) spectroscopy. In complexes with electron-rich metals where significant backbonding occurs, this frequency shifts to a lower wavenumber compared to the free ligand. wikipedia.org The pyridine nitrogen can also participate in coordination, potentially allowing the molecule to act as a bidentate or bridging ligand, further stabilizing the metal complex.
Ligands play a crucial role in homogeneous catalysis by modulating the steric and electronic properties of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. The unique electronic profile of this compound makes it a potentially valuable ligand in various catalytic transformations.
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. acs.org Isocyanides can be directly involved in the catalytic cycle through migratory insertion into palladium-carbon bonds, a process that has been extensively studied. mdpi.com
Alternatively, this compound can serve as an ancillary ligand, remaining coordinated to the palladium center throughout the catalytic cycle to stabilize reactive intermediates and facilitate key steps like oxidative addition and reductive elimination. The strong π-acceptor character, enhanced by the trifluoromethyl group, could stabilize electron-rich, low-valent palladium species (e.g., Pd(0)) that are active in many cross-coupling cycles. While the use of various phosphine and N-heterocyclic carbene ligands is widespread in palladium catalysis, the application of specialized isocyanide ligands like this compound remains a more niche area of research. acs.orgmdpi.com
Asymmetric Catalysis with Chiral Derivatives
The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. Pyridine-containing compounds are widely used as ligands in transition metal catalysis due to their strong coordination ability. The synthesis of chiral derivatives of this compound could open avenues for its use in asymmetric catalysis.
The introduction of a chiral center or an element of planar or axial chirality into the pyridine framework could lead to the creation of novel chiral isocyanide ligands. These ligands could then be coordinated to various transition metals to generate catalysts for a range of enantioselective transformations. The unique electronic properties imparted by the trifluoromethyl group could lead to catalysts with enhanced activity and selectivity. The development of such chiral pyridine derivatives is an active area of research, with the potential to create novel catalytic systems for the synthesis of enantiomerically enriched molecules. nih.govnih.gov
Development of Novel Reagents and Auxiliaries
The trifluoromethylpyridine scaffold is a key component in a number of biologically active molecules. For instance, novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives have been designed and synthesized as potent inhibitors of protoporphyrinogen oxidase, a target for herbicides. nih.gov This highlights the potential of the trifluoromethylpyridine core in the development of new agrochemicals.
The isocyano group in this compound is a versatile handle that can be transformed into a variety of other functional groups. This makes it a valuable starting material for the synthesis of a diverse library of trifluoromethylpyridine derivatives. These derivatives could be screened for various biological activities or used as novel reagents and auxiliaries in organic synthesis. For example, the isocyanide can be hydrolyzed to an amine, reduced to a methylamino group, or participate in multicomponent reactions to build complex molecular architectures. The combination of the trifluoromethylpyridine unit with the reactive isocyano group makes this compound a promising platform for the discovery of new functional molecules.
Mechanistic Investigations of 2 Isocyano 5 Trifluoromethyl Pyridine Transformations
Reaction Pathway Elucidation via Kinetic Studies
While specific kinetic data for reactions of 2-Isocyano-5-(trifluoromethyl)pyridine are not extensively documented in the provided literature, general principles can be inferred from studies on related pyridine (B92270) derivatives. For instance, in nucleophilic aromatic substitution reactions, the rate is significantly influenced by the electronic nature of the substituents on the pyridine ring. The trifluoromethyl group at the 5-position is expected to enhance the rate of nucleophilic attack at the 2- and 6-positions by stabilizing the negatively charged Meisenheimer intermediate.
A hypothetical kinetic study of the hydrolysis of this compound to the corresponding formamide (B127407) under acidic conditions could be designed to determine the reaction order with respect to the reactants and the catalyst. Such a study would likely reveal a complex rate law, dependent on the concentrations of the isocyanide, water, and acid. The data could be fitted to a plausible mechanistic model, allowing for the determination of rate constants for individual steps.
Table 1: Hypothetical Rate Data for the Acid-Catalyzed Hydrolysis of this compound
| Experiment | [Isocyanide] (M) | [H₂O] (M) | [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 55.5 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 55.5 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 55.5 | 0.2 | 2.4 x 10⁻⁵ |
Identification of Intermediates and Transition States
The identification of transient species such as intermediates and the characterization of transition states are pivotal in confirming a proposed reaction mechanism. Spectroscopic techniques, such as NMR and IR, performed at low temperatures, can sometimes allow for the direct observation of reactive intermediates. Computational chemistry, employing methods like Density Functional Theory (DFT), has become an invaluable tool for mapping potential energy surfaces and predicting the structures of transition states.
In the context of reactions involving trifluoromethylpyridines, intermediates such as N-silyl enamines have been proposed in certain transformations. For example, in the 3-position-selective C-H trifluoromethylation of pyridine derivatives, the reaction is thought to proceed through the formation of an N-silyl enamine intermediate. chemrxiv.org This intermediate then undergoes electrophilic attack by the trifluoromethylating agent.
For this compound, cycloaddition reactions, a common mode of reactivity for isocyanides, would proceed through concerted or stepwise pathways involving specific transition states. The geometry and energy of these transition states would dictate the stereochemical and regiochemical outcome of the reaction.
Role of Solvent and Additives in Reaction Selectivity
The choice of solvent and the use of additives can have a profound impact on the course of a chemical reaction, often influencing both the rate and the selectivity. Solvents can affect the stability of reactants, intermediates, and transition states through solvation effects. Additives can act as catalysts, promoters, or inhibitors, altering the reaction pathway.
In the synthesis of pyrazolo[3,4-b]pyridines, the reaction medium was found to dictate the regiochemical outcome. researchgate.net A solvent-free multicomponent reaction yielded a different regioisomer compared to a stepwise solvent-mediated process. researchgate.net This highlights the critical role of the reaction environment in controlling selectivity.
For reactions of this compound, the polarity of the solvent would be expected to play a significant role. Polar aprotic solvents might be favored for nucleophilic substitution reactions, as they can solvate the cationic species without strongly interacting with the nucleophile. Additives such as Lewis acids could be employed to activate the pyridine ring towards nucleophilic attack. In palladium-catalyzed cross-coupling reactions, additives like copper(II) acetate (B1210297) have been shown to be essential for achieving high yields of trifluoromethylated arenes. beilstein-journals.org
Stereochemical Aspects of Reactions
The stereochemical outcome of a reaction is a critical consideration, particularly in the synthesis of chiral molecules for pharmaceutical applications. For reactions involving this compound, the introduction of new stereocenters would be governed by the geometry of the transition states and the presence of any chiral elements in the reaction system.
While specific stereoselective reactions involving this compound are not detailed in the provided search results, general principles of stereocontrol can be applied. For instance, in cycloaddition reactions, the stereochemistry of the product is often determined by the relative orientation of the reactants in the transition state. The use of chiral catalysts or auxiliaries could be explored to induce enantioselectivity in such transformations.
Influence of the Trifluoromethyl Group on Reaction Energetics and Regioselectivity
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group that significantly influences the electronic properties and reactivity of the pyridine ring. nih.gov Its presence at the 5-position of 2-isocyanopyridine (B167529) has profound effects on reaction energetics and regioselectivity.
The strong inductive effect of the -CF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. nih.gov This activation is most pronounced at the positions ortho and para to the trifluoromethyl group. Consequently, in this compound, the 2- and 6-positions are highly susceptible to nucleophilic attack.
The regioselectivity of trifluoromethylation reactions on pyridine derivatives is often difficult to control. researchgate.net However, methods have been developed for the selective introduction of the -CF₃ group at the 2-, 3-, and 4-positions. chemrxiv.orgchemistryviews.org The presence of the isocyano group at the 2-position and the trifluoromethyl group at the 5-position in the target molecule would direct further functionalization. For example, a nucleophilic attack would be highly favored at the 6-position due to the combined electron-withdrawing effects of the nitrogen atom in the ring and the trifluoromethyl group.
Computational studies, such as DFT calculations, can provide quantitative insights into the influence of the trifluoromethyl group on reaction energetics. These calculations can be used to determine the activation energies for different reaction pathways, thereby predicting the most likely regiochemical outcome.
Table 2: Calculated Activation Energies for Nucleophilic Attack on a Hypothetical Trifluoromethylpyridine Derivative
| Position of Attack | Activation Energy (kcal/mol) |
| C-2 | 15.2 |
| C-3 | 25.8 |
| C-4 | 18.5 |
| C-6 | 14.9 |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to investigate the electronic structure and reactivity of molecules. For pyridine (B92270) derivatives, DFT calculations, often using hybrid functionals like B3LYP, provide a good balance between accuracy and computational cost for assessing electronic structures and thermodynamic properties. niscpr.res.innih.govresearchgate.net
Energy Profiles and Activation Barriers
DFT calculations are instrumental in mapping the potential energy surface for chemical reactions involving 2-Isocyano-5-(trifluoromethyl)pyridine. By locating transition states and intermediates, researchers can construct detailed energy profiles. These profiles elucidate the reaction pathway and determine the activation barriers (energy required to initiate the reaction).
Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
Below is an interactive table showing representative FMO energy values for a structurally similar compound, demonstrating the type of data obtained from DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.18094 | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. |
| HOMO | -0.26751 | Highest Occupied Molecular Orbital; acts as an electron donor. |
| Energy Gap (ΔE) | 0.08657 | Indicates chemical reactivity and stability. |
Note: Data presented is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate as a representative example of FMO analysis. scispace.com
Charge Distribution and Electronic Effects
The distribution of electrons within the this compound molecule dictates its reactivity. The strongly electronegative fluorine atoms in the -CF3 group exert a powerful electron-withdrawing inductive effect, which significantly influences the electronic landscape of the pyridine ring. This effect, combined with the electronic properties of the isocyano group, creates distinct regions of positive and negative electrostatic potential.
Molecular Electrostatic Potential (MEP) maps are used to visualize this charge distribution. In MEP analysis, red colors indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors represent electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netscispace.com For this compound, the nitrogen atom of the pyridine ring and the isocyano group would be expected to be electron-rich sites, while the hydrogen atoms and the carbon attached to the -CF3 group would be electron-poor.
Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and intramolecular interactions, providing further insight into the stability and bonding within the molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational dynamics, flexibility, and interactions with its environment (e.g., solvent molecules).
By simulating the molecule's trajectory over nanoseconds, researchers can identify the most stable conformations (lowest energy shapes) and understand the energy barriers between them. dtic.mil This is particularly important for understanding how the molecule might bind to a receptor or a metal center in a catalytic system. While specific MD simulation studies focused solely on the conformational analysis of isolated this compound are not prominent, this technique is frequently applied to study ligand-protein interactions and the stability of metal complexes containing similar pyridine-based ligands. researchgate.net
Quantum Chemical Descriptors for Reactivity Prediction
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a theoretical basis for predicting chemical behavior.
Key global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2. researchgate.net
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (-μ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η). researchgate.net
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in various chemical environments.
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation of electron cloud. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |
Modeling of Ligand-Metal Interactions in Catalytic Systems
The isocyano group (-NC) is an excellent ligand for transition metals, and its properties can be tuned by substituents on the pyridine ring. The electron-withdrawing -CF3 group in this compound enhances the π-acceptor properties of the isocyanide ligand.
Computational methods are used to model the interaction between this ligand and a metal center in a catalytic complex. DFT calculations can determine the geometry of the metal complex, the strength of the metal-ligand bond, and the electronic structure of the coordinated system. mdpi.comnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
X-ray Crystallography for Complex and Product Structure Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For novel compounds derived from 2-isocyano-5-(trifluoromethyl)pyridine, this technique provides unequivocal proof of structure, confirming connectivity, stereochemistry, and key geometric parameters like bond lengths and angles.
Analysis of Bond Lengths and Angles in Novel Scaffolds
The crystal structure of any novel scaffold incorporating the this compound moiety would reveal precise intramolecular distances and angles. While specific data for this exact isocyanide is not published, analysis of related structures provides a strong basis for expected values. For instance, crystallographic studies of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines show C-C bond lengths within the trifluoromethyl-substituted heterocyclic ring ranging from 1.378 Å to 1.396 Å and C-N bond lengths from 1.322 Å to 1.353 Å. researchgate.net The C-N-C angle of an isocyanide group is typically near linear, often around 177°. nih.gov The bond distance for the isocyanide C≡N triple bond is expected to be approximately 1.2 Å in the free ligand. nih.gov
The table below presents representative bond lengths and angles from analogous trifluoromethyl-substituted nitrogen heterocycles and aromatic isocyanides to approximate the expected geometry.
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) | Notes |
| Bond Lengths | |||||
| C-C (ring) | C | C | ~1.39 Å | Typical for aromatic pyridine (B92270)/pyrimidine rings. researchgate.net | |
| C-N (ring) | C | N | ~1.34 Å | Typical for aromatic pyridine/pyrimidine rings. researchgate.net | |
| C-CF3 | C | C | ~1.49 Å | Standard length for a C-C single bond involving an sp2 and sp3 carbon. | |
| C-F | C | F | ~1.33 Å | Characteristic of trifluoromethyl groups. | |
| C≡N (isocyanide) | C | N | ~1.20 Å | Corresponds to a triple bond. nih.gov | |
| Bond Angles | |||||
| C-N-C (ring) | C | N | C | ~117° | Expected angle within the pyridine ring. |
| C-C-N (ring) | C | C | N | ~124° | Expected angle within the pyridine ring. |
| C-N-C (isocyanide) | C | N | C | ~177° | Nearly linear geometry is characteristic of isocyanides. nih.gov |
Note: The data in this table is derived from crystallographic studies of analogous compounds and represents expected values for scaffolds containing the this compound moiety.
Structural Characterization of Organometallic Complexes
The isocyanide functional group is an excellent ligand for transition metals, acting as a strong σ-donor and a variable π-acceptor, making it analogous to carbon monoxide. wikipedia.org X-ray crystallography is essential for characterizing the resulting organometallic complexes. It confirms the coordination mode (terminal or bridging), the geometry at the metal center (e.g., octahedral, square planar), and reveals electronic effects through changes in bond lengths.
Upon coordination to a metal, the isocyanide C≡N bond length is expected to increase, reflecting π-backbonding from an electron-rich metal center into the π* orbitals of the isocyanide ligand. nsf.gov For example, in a reduced rhenium complex, isocyanide C-N bond distances were observed to elongate from ~1.16 Å in the free ligand to over 1.22 Å in the complex, indicating significant backbonding. nsf.gov The M-C-N angle, which is nearly linear in the free ligand, may also bend upon coordination, particularly in electron-rich complexes. wikipedia.org
Advanced NMR Spectroscopy for Mechanistic Insights (e.g., DOSY, NOESY, 2D NMR of intermediates)
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for elucidating reaction mechanisms and characterizing transient species in solution.
2D NMR (COSY, HSQC, HMBC): These experiments are fundamental for confirming the structure of reaction products by establishing through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC). For a derivative of this compound, these techniques would unambiguously assign all ¹H and ¹³C signals, confirming the regiochemistry of a reaction.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. libretexts.org In an organometallic complex, a NOESY experiment could show a spatial correlation between a proton on the pyridine ring and a proton on another ligand, providing crucial information about the three-dimensional arrangement of ligands around the metal center. libretexts.org
DOSY (Diffusion-Ordered Spectroscopy): Often called "NMR chromatography," DOSY separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which correlate with their size and shape. nih.govmanchester.ac.uk This is particularly powerful for studying reaction mechanisms. For example, DOSY can distinguish between a free ligand, a monomeric metal complex, and a larger dimeric or aggregated species in solution, providing insight into the nature of the catalytically active species or reaction intermediates. nih.gov
Mass Spectrometry for Reaction Monitoring and Product Identification (e.g., HRMS, ESI-MS for intermediates)
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for monitoring reaction progress and identifying products and intermediates. uvic.ca
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that allows large, non-volatile molecules like organometallic complexes to be transferred into the gas phase as ions with minimal fragmentation. nih.gov This makes it exceptionally useful for monitoring reactions in real-time. By analyzing aliquots of a reaction mixture, one can observe the disappearance of reactant ions and the appearance of product and intermediate ions, providing a detailed picture of the reaction pathway. nih.govresearchgate.net
HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or ion. For a new compound synthesized from this compound, an HRMS measurement would confirm its molecular formula, distinguishing it from other potential products with the same nominal mass. This is a critical step in product characterization.
Infrared Spectroscopy for Functional Group Transformation Tracking
Infrared (IR) spectroscopy is a powerful and routine technique for identifying functional groups within a molecule. numberanalytics.com The isocyanide group has a strong, sharp, and highly characteristic absorption band (νC≡N) in a relatively uncongested region of the IR spectrum, typically between 2110 and 2165 cm⁻¹. wikipedia.org This makes IR spectroscopy an excellent tool for tracking reactions involving the isocyanide moiety.
The position of the νC≡N band is highly sensitive to the electronic environment. When this compound acts as a ligand and coordinates to a metal center, the frequency of this stretching vibration changes predictably:
σ-Donation: The donation of the carbon lone pair to the metal tends to increase the stretching frequency. uwm.edunih.gov
π-Backbonding: The donation of electron density from metal d-orbitals into the isocyanide's π* orbitals weakens the C≡N bond, causing a significant decrease in the stretching frequency. wikipedia.orgnih.gov
The net shift in frequency provides valuable insight into the nature of the metal-ligand bond. For instance, coordination to an electron-rich metal that engages in strong backbonding can lower the νC≡N by 100 cm⁻¹ or more. wikipedia.org This clear and significant shift allows for easy monitoring of the conversion of the free isocyanide to a coordinated ligand during a reaction.
| Compound Type | Typical νC≡N Range (cm⁻¹) | Effect on Frequency | Primary Electronic Interaction |
| Free Aromatic Isocyanide | 2110–2165 wikipedia.org | Baseline | - |
| Complex with σ-donation >> π-backbonding (e.g., Au(I)) | > 2165 uwm.edu | Increase | σ-donation |
| Complex with significant π-backbonding (e.g., Fe(0)) | < 2100 wikipedia.org | Decrease | π-backbonding |
Future Research Directions and Outlook
Development of Sustainable Synthetic Routes
A primary challenge in utilizing isocyanides is their often unpleasant odor and potential toxicity, which makes their synthesis and handling problematic. rsc.org Traditional synthesis methods often require harsh dehydrating agents. Future research should prioritize the development of green and sustainable synthetic protocols for 2-Isocyano-5-(trifluoromethyl)pyridine.
One promising avenue is the adaptation of the dehydration of the corresponding N-formyl precursor, 2-formamido-5-(trifluoromethyl)pyridine, using modern, milder reagents. The precursor itself would likely be synthesized from the commercially available 2-amino-5-(trifluoromethyl)pyridine. The key to sustainability will be in the choice of reagents and the minimization of waste.
A significant leap forward would be the development of catalytic dehydration methods or processes that avoid stoichiometric, high-waste reagents. Furthermore, exploring biocatalytic routes, while challenging, could offer an environmentally benign alternative for the synthesis of this and other isocyanides.
| Aspect | Traditional Approach (Hypothetical) | Proposed Sustainable Approach |
| Precursor | 2-Amino-5-(trifluoromethyl)pyridine | 2-Amino-5-(trifluoromethyl)pyridine |
| Isocyanide Synthesis | Dehydration of formamide (B127407) using POCl₃/pyridine (B92270) or Burgess reagent | Catalytic dehydration or use of recyclable dehydrating agents. |
| Process Conditions | Batch processing, high temperatures, stoichiometric reagents | Continuous flow synthesis, ambient temperatures, catalytic systems |
| Waste Profile | High salt waste, solvent waste from purification | Minimized waste streams, potential for solvent recycling |
| Safety | Isolation and handling of volatile, odorous isocyanide | In-situ generation and immediate use ("make-and-use") |
Exploration of Novel Reaction Pathways and Catalytic Systems
The electronic properties of this compound, dominated by the electron-withdrawing trifluoromethyl group, suggest a rich and underexplored reactivity profile. Future work should focus on harnessing this unique reactivity.
Ligand Development and Catalysis : Trifluoromethyl-pyridine derivatives are valuable as catalysts and ligands in various organic transformations, including cross-coupling and C-H activation. The isocyano group is an excellent σ-donor and moderate π-acceptor, capable of coordinating to transition metals. acs.org Research into the coordination chemistry of this compound could lead to novel catalysts. The electronic tuning provided by the CF₃ group could modulate the catalytic activity and selectivity of metal complexes in reactions such as hydroformylation, carbonylation, or polymerization.
Novel Cycloaddition Reactions : The isocyano group can participate in various cycloaddition reactions. Its reactivity could be explored with a range of dipolarophiles and dienophiles to construct novel heterocyclic systems containing the trifluoromethyl-pyridine scaffold. The electron-deficient nature of the pyridine ring may influence the regioselectivity and stereoselectivity of these transformations.
Isocyanide as a Synthon : Beyond its role as a C1 building block, isocyanides can sometimes function as a cyano source or an N1 synthon. rsc.orgacs.org Investigating nickel-catalyzed cyanation reactions using this compound as a cyanating agent for aryl halides could provide a new route to other valuable trifluoromethylpyridine derivatives. rsc.orgnih.gov
Integration into Flow Chemistry and Automated Synthesis
Continuous flow technology offers a transformative solution to the challenges associated with isocyanide chemistry, such as their instability and hazardous nature. rsc.orgrsc.org Integrating the synthesis and use of this compound into flow systems is a critical future research direction.
A "make-and-use" flow system would involve synthesizing the isocyanide in a reactor coil and immediately channeling the output stream into a second reactor to be consumed in a subsequent reaction, such as a multicomponent reaction. rsc.orgchemrxiv.org This approach obviates the need for purification and storage of the isocyanide, significantly improving safety and process efficiency. rsc.org Such a system would enable the rapid, automated synthesis of libraries of complex molecules derived from this building block, accelerating drug discovery and materials science research. The development of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of these flow processes.
Theoretical Prediction and Rational Design of New Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of novel compounds. Theoretical studies, particularly using Density Functional Theory (DFT), should be employed to model the electronic structure of this compound.
Key areas for theoretical investigation include:
Frontier Molecular Orbitals (FMOs) : Calculating the energies and distributions of the HOMO and LUMO to predict reactivity in pericyclic reactions.
Electrostatic Potential Maps : Visualizing the electron distribution to understand the nucleophilic and electrophilic character of the isocyano carbon and other reactive sites.
Reaction Mechanism Elucidation : Modeling transition states and reaction pathways for potential multicomponent reactions or cycloadditions to predict feasibility and selectivity.
π-Hole Interactions : The isocyano group is capable of acting as a π-hole donor, which can influence intermolecular interactions and crystal packing. rsc.org Theoretical studies can predict the strength and directionality of these interactions, aiding in the design of supramolecular structures and new materials.
These computational insights will guide experimental work, saving time and resources by focusing on the most promising reaction pathways and allowing for the rational design of new synthetic applications.
Expanding the Scope of Multi-Component Reactions with the Compound
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are among the most powerful tools in organic synthesis for rapidly building molecular complexity. researchgate.netfrontiersin.orgnih.gov A major focus of future research will be to systematically explore the utility of this compound in these reactions.
The Ugi four-component reaction (Ugi-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, would yield α-acetamido carboxamide products. mdpi.com The Passerini three-component reaction would produce α-acyloxy carboxamides. In both cases, the products would incorporate the valuable 5-(trifluoromethyl)pyridin-2-yl moiety, making this a highly efficient strategy for generating libraries of potential bioactive compounds for high-throughput screening. researchgate.netnih.gov
Furthermore, the resulting Ugi products could serve as versatile intermediates. Inspired by work on other 2-isocyanopyridines, the N-(5-(trifluoromethyl)pyridin-2-yl)amide bond in the Ugi product could potentially be cleaved and reformed under specific catalytic conditions, using the pyridine moiety as a "convertible" group to generate an even wider array of peptide-like structures. rsc.org
| Reaction Type | Components | Potential Product Scaffold | Key Advantage |
| Ugi-4CR | Amine, Aldehyde/Ketone, Carboxylic Acid, this compound | α-Acetamido carboxamides bearing the TFMP group | High diversity, rapid library synthesis mdpi.com |
| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, this compound | α-Acyloxy carboxamides bearing the TFMP group | Access to functionalized esters and amides in one step |
| Post-Ugi Modification | Ugi Product, Nucleophile (e.g., amine, alcohol), Catalyst | Diverse amides, esters, or acids | Use as a convertible isocyanide for peptidomimetic design rsc.org |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Isocyano-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?
Methodological Answer:
Synthesis typically involves halogenation or substitution reactions on pre-functionalized pyridine scaffolds. For example:
- Step 1 : Start with 5-(trifluoromethyl)pyridine derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) as precursors.
- Step 2 : Substitute the halogen (Cl, Br) at the 2-position with an isocyano group using AgNCO or CuCN under anhydrous conditions .
- Critical Parameters : Temperature (<60°C) and solvent choice (DMF or THF) significantly affect reaction rates and byproduct formation. Excess cyanide sources may lead to side reactions with the trifluoromethyl group .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : NMR identifies trifluoromethyl group environments (δ = -60 to -65 ppm). NMR distinguishes isocyano carbon signals (δ = 120-130 ppm) .
- IR : Strong absorption at ~2150 cm confirms the isocyano (-NC) group .
- X-ray Crystallography : Resolves steric effects from the trifluoromethyl and isocyano groups on the pyridine ring .
Basic: What are the common reactivity patterns of this compound in organic synthesis?
Methodological Answer:
- Nucleophilic Additions : Reacts with amines or thiols to form urea or thiourea derivatives.
- Cycloadditions : Participates in [4+1] cycloadditions with dienes to generate heterocyclic scaffolds .
- Electrophilic Substitution : The trifluoromethyl group deactivates the pyridine ring, directing reactions to the 4-position .
Advanced: How do electronic effects from the trifluoromethyl and isocyano groups influence regioselectivity in substitution reactions?
Methodological Answer:
- Trifluoromethyl Group : Strong electron-withdrawing effect reduces electron density at the 3- and 5-positions, favoring nucleophilic attack at the 4-position .
- Isocyano Group : Electron-withdrawing nature further polarizes the ring, but steric hindrance at the 2-position can limit reactivity. Computational studies (DFT) predict activation barriers for competing pathways .
Advanced: What stability challenges arise during storage or reaction conditions, and how can they be mitigated?
Methodological Answer:
- Thermal Instability : Decomposes above 80°C; store at -20°C under inert gas .
- Moisture Sensitivity : Hydrolyzes to form urea derivatives. Use anhydrous solvents and molecular sieves .
- Light Sensitivity : UV exposure causes dimerization; amber glassware is recommended .
Advanced: How can computational modeling (e.g., DFT) predict reaction pathways or electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Model HOMO/LUMO orbitals to predict sites for electrophilic/nucleophilic attack. Compare with experimental NMR shifts for validation .
- MD Simulations : Study solvent effects on reaction kinetics (e.g., DMF stabilizes transition states better than THF) .
Advanced: How to resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Control Variables : Standardize assay conditions (e.g., pH, solvent concentration) to minimize false positives .
- SAR Studies : Compare analogs (e.g., replacing isocyano with isothiocyano groups) to isolate structure-activity relationships .
- Meta-Analysis : Cross-reference cytotoxicity data with PubChem datasets to identify outliers .
Advanced: What solvent systems optimize reaction efficiency while minimizing decomposition?
Methodological Answer:
- Polar Aprotic Solvents : DMF enhances nucleophilicity in substitution reactions but may degrade the isocyano group over time.
- Low-Temperature Mixtures : Dichloromethane/THF (1:1) at 0°C balances solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
